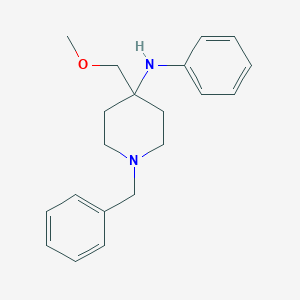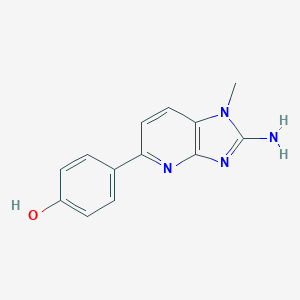
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, also known as PhIP, is one of the most abundant heterocyclic amines (HCAs) in cooked meat . It is formed at high temperatures from the reaction between creatine or creatinine (found in muscle meats), amino acids, and sugar . It is also detected in products of animal origin, wine, beer, and smoked cheese .
Synthesis Analysis
PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ .Molecular Structure Analysis
The molecular formula of PhIP is C13H12N4 . It belongs to the class of pyridine heterocyclic amines and has a certain polarity .Chemical Reactions Analysis
The formation of PhIP is principally dependent on the temperature, heat transfer, and heating conditions . It is formed from heated products which contain sources of nitrogenous compounds, mainly heated foods of animal origin, such as proteins and creatine .Physical And Chemical Properties Analysis
PhIP has a molecular weight of 224.26 . It has a pKa value of 5.6 and is insoluble in water under alkaline conditions .Safety And Hazards
Direcciones Futuras
Future research could focus on strategies to inhibit the formation of PhIP. These strategies mainly include evaluating the effect of process parameters on PhIP formation and adding plant extracts or natural antioxidants to identify possible inhibitors . For example, Zanthoxylum bungeanum Maxim. leaf extract has been shown to be rich in polyphenols, which are efficient tools for inhibiting the formation of HAs .
Propiedades
Número CAS |
126861-72-1 |
|---|---|
Nombre del producto |
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine |
Fórmula molecular |
C13H12N4O |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
4-(2-amino-1-methylimidazo[4,5-b]pyridin-5-yl)phenol |
InChI |
InChI=1S/C13H12N4O/c1-17-11-7-6-10(15-12(11)16-13(17)14)8-2-4-9(18)5-3-8/h2-7,18H,1H3,(H2,14,15,16) |
Clave InChI |
UGJXOCBVCWTJFP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C(C=C2)C3=CC=C(C=C3)O)N=C1N |
SMILES canónico |
CN1C2=C(N=C(C=C2)C3=CC=C(C=C3)O)N=C1N |
Sinónimos |
4-(2-Amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol; 2-Amino-4’-hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



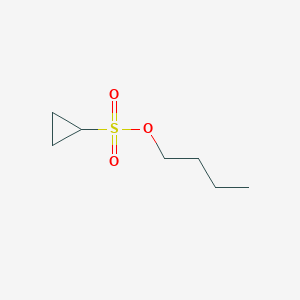


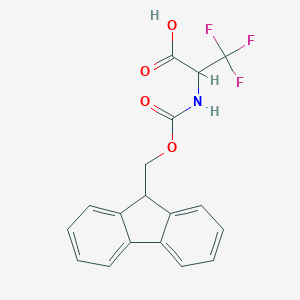
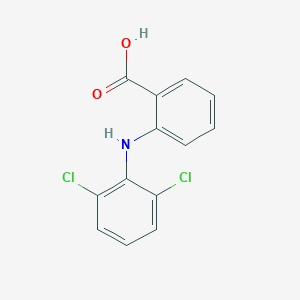
![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)
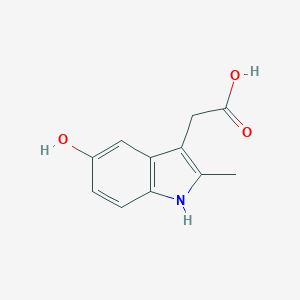
![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)


